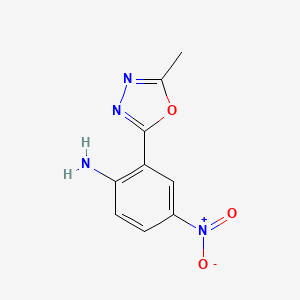

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline

Description

Properties

CAS No. |

37536-74-6 |

|---|---|

Molecular Formula |

C9H8N4O3 |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline |

InChI |

InChI=1S/C9H8N4O3/c1-5-11-12-9(16-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,10H2,1H3 |

InChI Key |

CUOFNKHPHGEIMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Key Steps:

-

Hydrazide Formation : 4-Nitroaniline derivatives are reacted with acyl chlorides (e.g., acetic anhydride) to form hydrazides .

-

Oxadiazole Cyclization : The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) or nitrobenzoic acids under acidic or basic conditions to form the 1,3,4-oxadiazole ring .

Example Protocol (adapted from Scheme 9 in ):

-

Reactants : Hydrazide derivative (1 eq), CS₂ (excess), ethanol (solvent), KOH (base).

-

Conditions : Reflux for 24 h, followed by acidification with HCl.

-

Yield : 68% for analogous oxadiazole derivatives.

Spectral Confirmation (from ):

-

IR : Disappearance of C=O stretch at ~1735 cm⁻¹ (ester) and emergence of amide C=O at ~1680 cm⁻¹.

-

¹H NMR : Disappearance of ethyl group protons (δ 1.2–1.4 ppm) and cis-configuration confirmation via coupling constants (J ≈ 9.5 Hz).

Oxadiazole Ring Reactions

The 1,3,4-oxadiazole ring participates in:

-

Nucleophilic Substitution : Reacts with amines or thiols at the C-2 position under basic conditions .

-

Mannich Reactions : Forms derivatives with formaldehyde and primary amines (e.g., p-toluidine) under ultrasound-assisted conditions .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Oxadiazole + Formaldehyde + p-Toluidine | Ultrasound, 50°C, 2 h | 4-(Oxadiazol-2-yl)phthalazinone derivative | 72% |

Nitro Group Reduction

The nitro group (-NO₂) at the 4-position undergoes catalytic hydrogenation to form an amine (-NH₂):

-

Catalyst : Pd/C or Raney Ni.

-

Product : 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,4-diaminobenzene (confirmed via LC-MS ).

Aniline Functionalization

The primary amine (-NH₂) participates in:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions .

-

Acylation : Reacts with acetyl chloride to form acetamide derivatives .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Aniline + Ac₂O | Reflux, 1 h | Acetylated derivative | 85% |

Stability and Degradation

-

Photolysis : The nitro group facilitates UV-induced degradation, forming nitroso intermediates (HPLC-MS analysis ).

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline has several scientific research applications:

Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.

Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The oxadiazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

Key Observations:

- Electron Effects: The nitro group in the target compound creates a strong electron-deficient aromatic system, enhancing its susceptibility to nucleophilic attacks compared to electron-rich analogs like the dimethylamino derivative .

- Solubility : The benzylamine derivative exhibits higher solubility in polar solvents due to its primary amine group, whereas the nitroaniline derivative may prefer aprotic solvents.

Q & A

Q. What are the key considerations for synthesizing 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline, and what methodologies are recommended?

Synthesis requires precise control of reaction conditions. For example, oxadiazole ring formation often employs dehydrating agents like POCl₃ or PCl₃, while protecting the nitro and amine groups from side reactions. A stepwise approach involves:

Q. How is the structural integrity of this compound validated post-synthesis?

Combined spectroscopic and crystallographic methods are critical:

- X-ray crystallography (using programs like SHELXL) confirms bond lengths and angles, with refinements for thermal displacement parameters .

- NMR spectroscopy (¹H and ¹³C) verifies proton environments and substituent positions. For example, the methyl group on the oxadiazole ring appears as a singlet at δ 2.61 ppm in CDCl₃ .

- IR spectroscopy identifies functional groups (e.g., nitro stretches at ~1539 cm⁻¹ and amine N–H stretches at ~3450 cm⁻¹) .

Q. What analytical techniques are essential for characterizing its stability and reactivity?

- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- Thermogravimetric analysis (TGA) assesses thermal stability, particularly for nitro-containing compounds prone to decomposition .

- UV-Vis spectroscopy monitors electronic transitions influenced by the nitro and oxadiazole groups, which are critical for photostability studies .

Advanced Research Questions

Q. How can computational methods elucidate its biological interactions?

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets. For example, oxadiazole derivatives often target enzymes like kinases or proteases. Adjust docking parameters (grid size, exhaustiveness) to account for the nitro group’s electron-withdrawing effects .

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as the nitroaniline moiety’s susceptibility to nucleophilic attack .

Q. How do structural modifications impact its physicochemical properties?

Comparative studies with analogs (e.g., 3-(1,3-oxazol-5-yl)aniline) reveal:

Q. What strategies address contradictions in crystallographic vs. spectroscopic data?

Q. How can researchers optimize synthetic yields for light-sensitive intermediates?

Q. What pharmacological hypotheses exist for this compound’s mechanism of action?

Structural analogs (e.g., Raltegravir’s oxadiazole component) suggest potential antiviral or anticancer activity via enzyme inhibition. Target validation could involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.